molecular formula C10H13NO B15210267 3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole

3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole

Cat. No.: B15210267
M. Wt: 163.22 g/mol
InChI Key: WIKZYIDSXHFCNW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with a suitable diketone or its equivalent, followed by cyclization using hydroxylamine hydrochloride . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole is unique due to its specific cyclopropyl and tetrahydrobenzo ring structure, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Biological Activity

3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13N
  • Molecular Weight : 173.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound may be attributed to its interaction with various molecular targets. Key mechanisms include:

  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors, particularly those involved in the central nervous system.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play a role in disease pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of isoxazole compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated in vitro against different cancer cell lines. The results indicate a potential for cytotoxic effects similar to other known isoxazole derivatives.

Study on Neuroprotective Effects

A recent study explored the neuroprotective effects of isoxazole derivatives. While specific data on this compound was not highlighted, the findings suggest that compounds in this class could offer protection against neurodegenerative diseases by modulating glutamate receptors.

Anticancer Research

In a study examining the anticancer potential of various isoxazole derivatives, compounds structurally similar to this compound were found to inhibit tumor growth in vitro. The mechanism was attributed to apoptosis induction in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
This compoundPotential antitumor and antimicrobial activity
Isoxazole Derivative ANeuroprotective
Isoxazole Derivative BAnticancer

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-cyclopropyl-4,5,6,7-tetrahydro-2,1-benzoxazole

InChI

InChI=1S/C10H13NO/c1-2-4-9-8(3-1)10(12-11-9)7-5-6-7/h7H,1-6H2

InChI Key

WIKZYIDSXHFCNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NOC(=C2C1)C3CC3

Origin of Product

United States

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